molecular formula C12H7ClIN3O2S B8471973 2-chloro-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine

2-chloro-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B8471973
M. Wt: 419.63 g/mol
InChI Key: IIGJIHLRZVGLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine is a useful research compound. Its molecular formula is C12H7ClIN3O2S and its molecular weight is 419.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7ClIN3O2S

Molecular Weight

419.63 g/mol

IUPAC Name

5-(benzenesulfonyl)-2-chloro-7-iodopyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C12H7ClIN3O2S/c13-10-6-15-12-11(16-10)9(14)7-17(12)20(18,19)8-4-2-1-3-5-8/h1-7H

InChI Key

IIGJIHLRZVGLCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% in mineral oil, 404 mg, 10.09 mmol) was added to an ice-cold solution of EXAMPLE 33A (2.35 g, 8.41 mmol) in anhydrous DMF (20 mL) under nitrogen. The reaction mixture was stirred at 0° C. for 30 minutes and benzenesulfonyl chloride (1.19 mL, 9.25 mmol) was then added. The ice-bath was removed and the mixture was stirred at room temperature overnight. This reaction was quenched with the addition of 50 mL of water. An off white solid material was collected by filtration, washed with water and hexane, and dried to give 3.38 g of the title product. Yield: 96%. MS (DCI+) m/z 280 (M+H)+.
Quantity
404 mg
Type
reactant
Reaction Step One
Name
Quantity
2.35 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.19 mL
Type
reactant
Reaction Step Two
Yield
96%

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